molecular formula C10H7NO B14254119 2-Formyl-3-phenylprop-2-enenitrile CAS No. 214540-67-7

2-Formyl-3-phenylprop-2-enenitrile

Cat. No.: B14254119
CAS No.: 214540-67-7
M. Wt: 157.17 g/mol
InChI Key: MIKUEHDPEIQKCU-UHFFFAOYSA-N
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Description

2-Formyl-3-phenylprop-2-enenitrile is an organic compound with the molecular formula C10H7NO It is a derivative of cinnamaldehyde and contains both an aldehyde and a nitrile functional group

Preparation Methods

2-Formyl-3-phenylprop-2-enenitrile can be synthesized through several methods. One common synthetic route involves the reaction of cinnamaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. Another method involves the reaction of benzaldehyde with malononitrile in the presence of a base to form the desired product . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale synthesis with higher yields and purity.

Chemical Reactions Analysis

2-Formyl-3-phenylprop-2-enenitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Formyl-3-phenylprop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Formyl-3-phenylprop-2-enenitrile involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in interactions with biological molecules, affecting cellular pathways and processes .

Comparison with Similar Compounds

2-Formyl-3-phenylprop-2-enenitrile can be compared with other similar compounds, such as cinnamaldehyde and benzaldehyde. Unlike cinnamaldehyde, which lacks the nitrile group, this compound has enhanced reactivity and potential for forming a wider range of derivatives. Benzaldehyde, on the other hand, lacks the conjugated double bond present in this compound, making the latter more versatile in certain synthetic applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

CAS No.

214540-67-7

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-formyl-3-phenylprop-2-enenitrile

InChI

InChI=1S/C10H7NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-6,8H

InChI Key

MIKUEHDPEIQKCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C=O)C#N

Origin of Product

United States

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